molecular formula C7H10BrN3 B13927367 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine

2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B13927367
M. Wt: 216.08 g/mol
InChI Key: UVCFDENIQJSKHK-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom and a methyl group attached to a pyrazolo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine typically involves the bromination of 4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetonitrile. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

    Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition or receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazolo[1,5-a]pyrazine ring system play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrimidine
  • 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]thiazine
  • 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]oxazine

Uniqueness

2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both a bromine atom and a methyl group. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

2-bromo-4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H10BrN3/c1-5-6-4-7(8)10-11(6)3-2-9-5/h4-5,9H,2-3H2,1H3

InChI Key

UVCFDENIQJSKHK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=NN2CCN1)Br

Origin of Product

United States

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